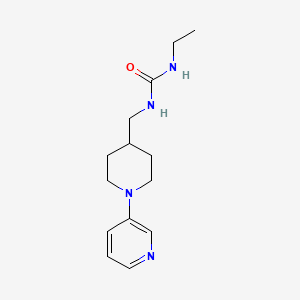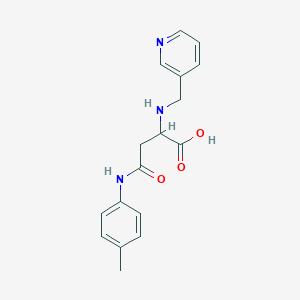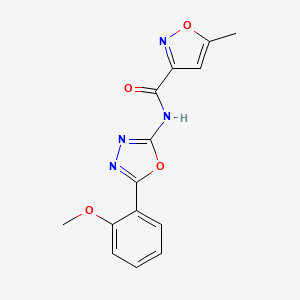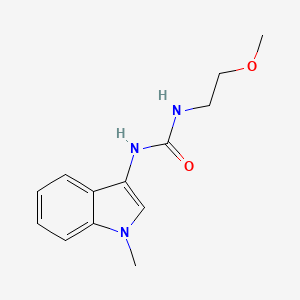![molecular formula C21H17N5O3S B2562402 Methyl 4-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate CAS No. 852372-60-2](/img/structure/B2562402.png)
Methyl 4-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 4-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate” belongs to the class of organic compounds known as phenylpyridazines . These are organic compounds containing a pyridazine ring substituted by a phenyl group .
Synthesis Analysis
The synthesis of similar compounds involves aromatic nucleophilic substitution of a triazolo quinoxaline-1-amine with different amines and triazole-2-thiol . The reaction of a triazole with two equivalents of an amino phenyl triazole thiol in refluxing ethanol, in the presence of a catalytic amount of piperidine, has been used to synthesize related compounds .Molecular Structure Analysis
The molecular structure of this compound includes a five-membered triazole ring fused with a six-membered pyridazine ring . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Chemical Reactions Analysis
Intramolecular cyclization of a methyl triazole thiol led to the formation of a dihydro triazolo thiadiazine . This suggests that similar reactions may be possible with “Methyl 4-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate”.科学的研究の応用
Synthesis of Heterocyclic Systems
The compound and its related derivatives are utilized in the synthesis of various heterocyclic systems, such as pyrimidinones, pyridazines, and triazolopyridines. These systems are formed through reactions involving amino compounds in acetic acid, showcasing the compound's utility in preparing derivatives of pyrido[1,2-a]pyrimidine, pyrimido[1,2-b]pyridazine, and others. These derivatives have potential applications in pharmaceuticals due to their structural diversity and biological activity potential (Toplak et al., 1999).
Antimicrobial and Antifungal Activities
Some newly synthesized derivatives incorporating the compound's structural motif have been evaluated for their antimicrobial and antifungal activities. This indicates the potential of such derivatives in developing new therapeutic agents with specific activity against various pathogens, highlighting the compound's relevance in drug discovery and development (Bhuiyan et al., 2006).
Insecticidal Assessment
Innovative heterocycles incorporating elements of the compound's structure have been assessed for their insecticidal activity, particularly against the cotton leafworm, Spodoptera littoralis. This suggests potential applications in agricultural pest control, providing a basis for the development of new, more effective insecticides (Fadda et al., 2017).
Synthesis of Fused Azines
The compound and its derivatives have been used as precursors in the synthesis of fused azines, showcasing the versatility of these heterocycles in constructing complex molecular architectures. This area of research is significant for developing novel compounds with potential applications in various domains, including materials science and pharmaceutical chemistry (Ibrahim & Behbehani, 2014).
作用機序
Target of Action
Methyl 4-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate is a compound that belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . These compounds are known to interact with a variety of enzymes and receptors in the biological system . .
Mode of Action
It is known that triazolothiadiazine compounds can make specific interactions with different target receptors due to their hydrogen bond accepting and donating characteristics .
Biochemical Pathways
Compounds of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class have been associated with diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class .
Result of Action
Compounds of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class have shown promising pharmaceutical applications .
Action Environment
The structure of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines allows them to manifest substituents around a core scaffold in defined three-dimensional representations, which could potentially influence their interaction with the environment .
将来の方向性
The future directions for this compound could involve further exploration of its potential biological activities. Given the diverse pharmacological activities of similar compounds , it could be of interest to researchers engaged in the development of new biologically active entities for the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases .
特性
IUPAC Name |
methyl 4-[[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O3S/c1-29-21(28)15-7-9-16(10-8-15)22-18(27)13-30-19-12-11-17-23-24-20(26(17)25-19)14-5-3-2-4-6-14/h2-12H,13H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHYBUUCFTZBQGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

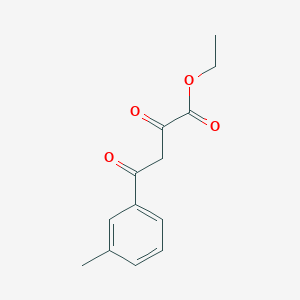
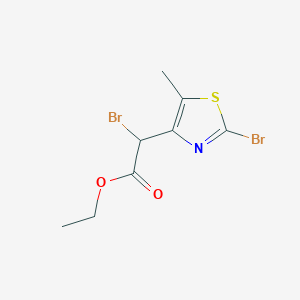
![(E)-3-(dimethylamino)-1-[4-(2-pyrimidinyloxy)phenyl]-2-propen-1-one](/img/structure/B2562324.png)
![(1S,4R,5R)-4-Fluorobicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B2562325.png)
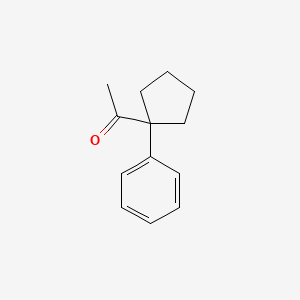

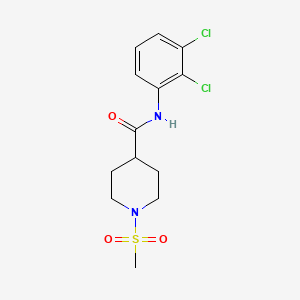

![1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one](/img/structure/B2562333.png)

